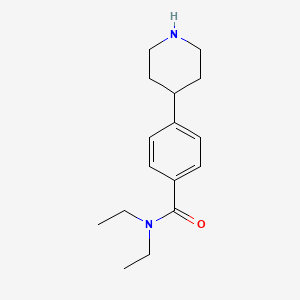

N,N-Diethyl-4-piperidin-4-yl-benzamide

Descripción general

Descripción

N,N-Diethyl-4-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-piperidin-4-yl-benzamide typically involves the reaction of 4-piperidone with diethylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: 4-piperidone is reacted with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-4-piperidinone.

Step 2: The resulting N,N-diethyl-4-piperidinone is then reacted with benzoyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-4-piperidin-4-yl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide moiety to amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the benzamide group.

Substitution: Substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Diethyl-4-piperidin-4-yl-benzamide has been investigated for its potential as a delta opioid receptor agonist . Research indicates that this compound binds with high affinity to delta receptors, exhibiting selectivity over other opioid receptors. This property makes it a candidate for pain management therapies, especially for conditions where traditional opioids may pose risks of addiction or adverse effects .

Cancer Research

The compound has shown promise in anticancer research , particularly in modulating pathways related to hypoxia-inducible factors (HIFs). Studies have demonstrated that derivatives of this compound can inhibit proliferation in liver cancer cell lines (e.g., HepG2) and promote apoptosis through mechanisms involving cleaved caspase-3 expression. This suggests potential applications in developing targeted cancer therapies.

Neuropharmacology

This compound is also explored for its neuropharmacological effects, particularly its interaction with neurotransmitter receptors. It has been reported to influence dopamine receptor activity, which could have implications for treating neurological disorders such as schizophrenia or depression.

Case Studies

-

Delta Opioid Receptor Agonism

A study published in Journal of Medicinal Chemistry described the synthesis and evaluation of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide as a potent delta opioid receptor agonist. The compound exhibited an IC50 value of 0.87 nM against delta receptors, demonstrating its high selectivity and potential for therapeutic use in pain management . -

Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting HIF pathways. -

Neurotransmitter Interaction

Research indicates that this compound interacts with dopamine receptors (D2L and D4.2), suggesting its potential application in treating neuropsychiatric disorders by modulating dopaminergic signaling.

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-4-piperidin-4-yl-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with delta-opioid receptors, influencing pain perception and other physiological processes .

Comparación Con Compuestos Similares

N,N-Diethyl-4-piperidin-4-yl-benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:

Similar Compounds: N-(piperidin-4-yl)benzamide derivatives, N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide.

Uniqueness: The presence of both diethylamine and piperidine moieties in this compound contributes to its unique pharmacological profile and potential therapeutic applications.

Actividad Biológica

N,N-Diethyl-4-piperidin-4-yl-benzamide is a compound of significant interest in pharmacological research, particularly due to its biological activities as a delta opioid receptor agonist and its potential applications in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is crucial for its interaction with biological targets. The compound has been studied for its binding affinity to opioid receptors and its effects on cell cycle regulation in cancer cells.

-

Delta Opioid Receptor Agonism :

- This compound exhibits high selectivity for the delta opioid receptor (DOR), with an IC50 value of 0.87 nM, indicating potent agonistic activity. This selectivity is significantly higher compared to mu and kappa receptors, making it a candidate for pain management without the side effects typically associated with mu receptor agonists .

-

Antitumor Activity :

- Recent studies have highlighted the compound's potential as an antitumor agent. In particular, derivatives of this compound have been shown to induce cell cycle arrest in HepG2 cells (human liver cancer cells) through a p53/p21-dependent pathway. Compound 47 from this series demonstrated an IC50 of 0.25 μM, indicating strong antitumor efficacy .

Antinociceptive Studies

In vivo studies have demonstrated that this compound analogs exhibit significant anti-nociceptive effects in rodent models. For instance, the compound has been shown to reduce pain responses effectively, suggesting its potential utility in treating chronic pain conditions .

Cancer Cell Studies

The antitumor effects were assessed using flow cytometry and Western blot analysis, which revealed that the compound inhibits key proteins involved in cell cycle progression, such as cyclin B1 and phospho-Rb (retinoblastoma protein), while enhancing the expression of tumor suppressors like p21 and p53 .

Case Studies

| Study | Findings | Model |

|---|---|---|

| Zhao et al. (2014) | Compound 47 induced cell cycle arrest via p53/p21 pathway; IC50 = 0.25 μM | HepG2 cells |

| Zhang et al. (2000) | High selectivity for delta opioid receptors; IC50 = 0.87 nM | Rat models |

| Wang et al. (2009) | Improved agonist potency compared to SNC-80; significant anti-nociceptive activity | Rodent pain models |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Further investigation into the efficacy and safety of this compound in human subjects is warranted, particularly for chronic pain management and cancer therapy.

- Structural Modifications : Exploring structural analogs may enhance selectivity and potency against specific receptors or cancer types.

- Mechanistic Studies : Additional studies are needed to fully elucidate the molecular mechanisms underlying its antitumor effects and opioid receptor interactions.

Propiedades

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUNXPBHUCHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.